3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 1-(2,5-dimethylbenzyl)azetidin-3-yl moiety at position 5, formulated as an oxalate salt. The oxalate counterion improves solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O.C2H2O4/c1-11-3-4-12(2)14(7-11)8-20-9-15(10-20)17-18-16(19-21-17)13-5-6-13;3-1(4)2(5)6/h3-4,7,13,15H,5-6,8-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOUMMFKAKVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.41 g/mol. The compound features a unique oxadiazole ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented. Compounds containing the 1,3,4-oxadiazole moiety have exhibited a wide range of pharmacological effects including:
- Antimicrobial Activity : Many oxadiazole derivatives display significant antibacterial and antifungal properties. Research indicates that compounds with this scaffold can inhibit various pathogens effectively .
- Anti-inflammatory Effects : Studies have shown that oxadiazole derivatives can reduce inflammation markers and are potential candidates for anti-inflammatory therapies .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their use in oncology .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, dipeptidyl peptidase IV (DPP-IV) inhibition has been linked to improved glucose metabolism .
- Cell Signaling Modulation : Oxadiazoles may modulate signaling pathways that control cell proliferation and apoptosis, contributing to their anticancer effects.
- Antioxidant Activity : Some studies suggest that oxadiazoles can scavenge free radicals and reduce oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
| Study | Findings | |
|---|---|---|
| Dhumal et al. (2016) | Investigated antitubercular activity of oxadiazole derivatives | Identified potent inhibitors against Mycobacterium bovis BCG |
| Desai et al. (2018) | Assessed antimicrobial effects of pyridine-based oxadiazoles | Found strong activity against S. aureus and E. coli |
| Paruch et al. (2020) | Tested antibacterial activity of substituted oxadiazoles | Highlighted promising candidates for further development |
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity : Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring can exhibit significant antibacterial and antifungal activities. A study highlighted that various substituted oxadiazoles showed comparable efficacy to first-line antimicrobial drugs .
Antioxidant Properties : Compounds with an oxadiazole core have demonstrated antioxidant capabilities. This property is crucial in preventing oxidative stress-related diseases and could position 3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate as a potential therapeutic agent in oxidative stress management .
Anticancer Potential : The structural diversity of oxadiazoles allows for the exploration of their anticancer properties. Several studies have reported that specific oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of oxadiazole derivatives. Modifications to the substituents on the oxadiazole ring can enhance potency and selectivity against specific targets. For instance, the presence of bulky groups or electron-withdrawing groups has been associated with improved activity against certain pathogens and cancer cells .
Case Studies
- Antimicrobial Screening : A series of 2,5-disubstituted oxadiazoles were synthesized and evaluated for their antimicrobial activity. Compounds with similar structural features to this compound showed promising results against resistant bacterial strains .
- Antioxidant Evaluation : In vitro assays demonstrated that certain substituted oxadiazoles exhibited significant radical scavenging activity. This indicates potential applications in formulations aimed at reducing oxidative damage in biological systems .
- Cancer Cell Line Studies : Several derivatives were tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that modifications similar to those found in this compound could enhance cytotoxicity while minimizing toxicity to normal cells .
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes characteristic reactions due to its electron-deficient nature and labile nitrogen-oxygen bonds.
Nucleophilic Substitution
The oxadiazole’s C-3 and C-5 positions are susceptible to nucleophilic attack. For example:
-
Hydrolysis : Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form amidoxime or carboxylic acid derivatives. For instance, treatment with aqueous HCl may yield cyclopropanecarboxamidoxime and azetidine-linked intermediates .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the oxadiazole to a diamide or opens the ring entirely, depending on conditions .
Electrophilic Substitution
The electron-rich 2,5-dimethylbenzyl group attached to the azetidine undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to methyl groups.
Azetidine Ring Reactions
The azetidine moiety (4-membered saturated ring) participates in strain-driven reactions:
Ring-Opening Reactions
-
Acidic Conditions : Protonation of the azetidine nitrogen followed by nucleophilic attack (e.g., by H₂O or alcohols) leads to ring opening. For example, HCl/MeOH generates a β-amino alcohol derivative.
-
Oxidation : Strong oxidants (e.g., KMnO₄) may cleave the azetidine ring to form imine or amine products.
Oxalate Salt Behavior
The oxalate counterion dissociates in polar solvents (e.g., H₂O, DMSO), enabling free base reactivity. It can be replaced via ion-exchange reactions (e.g., with NaHCO₃ to yield the free amine).
Cyclopropyl Group Stability
The cyclopropyl ring is generally stable under mild conditions but undergoes ring-opening under strong acids (e.g., H₂SO₄) or transition-metal catalysis (e.g., Rh-catalyzed C–C bond cleavage).
Buchwald–Hartwig Amination
The azetidine’s nitrogen can participate in palladium-catalyzed coupling with aryl halides to form N-aryl derivatives .
[3+2] Cycloaddition
The oxadiazole’s nitrile oxide resonance form reacts with alkynes or alkenes to form isoxazolines or isoxazoles (e.g., with acetylenedicarboxylate) .
Comparative Reactivity Table
Comparison with Similar Compounds
Substituent Variations on the Azetidine-Bearing Analog
Compound : 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate
- Key Differences :
- The benzyl group contains chloro and fluoro substituents (electron-withdrawing) instead of methyl groups (electron-donating).
- Molecular weight: 397.8 (C₁₇H₁₇ClFN₃O₅) vs. an estimated ~380–400 for the target compound.
- Implications :
Pyrazole-Containing Oxadiazole Derivatives
Compound : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Key Differences :
- Replaces the azetidine-benzyl group with a pyrazole ring and trifluoromethylphenyl substituent.
- Molecular weight: 293.25 (C₁₄H₁₀F₃N₃O) vs. higher mass in the target compound.
- Smaller size may improve bioavailability but reduce target selectivity .
Hydrazinylpyridine-Substituted Oxadiazole
Compound : 3-Cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole
- Key Differences :
- Features a hydrazinylpyridine substituent instead of the azetidine-benzyl group.
- Molecular weight: 217.23 (C₁₀H₁₁N₅O).
- Implications :
Structural and Physicochemical Analysis
Table 1: Comparative Properties of 1,2,4-Oxadiazole Derivatives
| Compound | Substituents | Molecular Weight | Key Functional Groups | Salt Form |
|---|---|---|---|---|
| Target Compound | Azetidin-3-yl, 2,5-dimethylbenzyl | ~397.8* | Cyclopropyl, oxadiazole | Oxalate |
| Chloro/Fluoro-Benzyl Analog [6] | Azetidin-3-yl, 2-Cl-6-F-benzyl | 397.8 | Cyclopropyl, oxadiazole | Oxalate |
| Pyrazole-Trifluoromethyl Analog [1] | Pyrazol-5-yl, 4-CF₃-phenyl | 293.25 | Cyclopropyl, oxadiazole | Free base |
| Hydrazinylpyridine Analog [3] | 2-Hydrazinylpyridin-3-yl | 217.23 | Cyclopropyl, oxadiazole | Free base |
*Estimated based on structural similarity to [6].
Electronic and Steric Effects
- Target Compound : 2,5-Dimethylbenzyl provides steric bulk and electron-donating effects, favoring hydrophobic interactions.
- Chloro/Fluoro Analog : Electron-withdrawing halogens may enhance binding to electron-rich targets (e.g., enzymes with aromatic pockets).
- Trifluoromethyl Analog : Strong electron withdrawal could improve metabolic stability but reduce solubility .
Pharmacokinetic Considerations
- Oxalate Salt : Enhances solubility compared to free bases, as seen in the target compound and chloro/fluoro analog.
- Molecular Weight : All analogs are below 500 Da, adhering to Lipinski’s rules for oral bioavailability.
Preparation Methods
Step 1: Deprotection of the Benzyl Group
The N-benzyl group is removed via hydrogenolysis using 10% palladium on charcoal (Pd/C) in acetic acid at 50–55°C:
$$
\text{N-Benzyl-azetidine-3-carboxylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Azetidine-3-carboxylic acid} + \text{Toluene}
$$
Step 2: Reductive Amination
The free amine reacts with 2,5-dimethylbenzaldehyde under reductive conditions (NaBH₃CN, methanol) to form the 1-(2,5-dimethylbenzyl)azetidine intermediate:
$$
\text{Azetidine-3-carboxylic acid} + \text{2,5-Dimethylbenzaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{1-(2,5-Dimethylbenzyl)azetidine-3-carboxylic acid}
$$
Optimization notes :
- Excess aldehyde (1.5 eq) ensures complete conversion.
- Methanol as the solvent minimizes imine hydrolysis.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclocondensation of the azetidine carboxylic acid with cyclopropylamidoxime. The reaction employs phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$
\text{1-(2,5-Dimethylbenzyl)azetidine-3-carboxylic acid} + \text{Cyclopropylamidoxime} \xrightarrow{\text{POCl₃}} \text{3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole}
$$
Reaction conditions :
- Solvent : Anhydrous dichloromethane (DCM) at 0–5°C.
- Stoichiometry : 1:1 molar ratio of carboxylic acid to amidoxime.
- Workup : The crude product is washed with NaHCO₃ to neutralize excess POCl₃.
Yield optimization :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 0–5 | 92 |
| POCl₃ (eq) | 1.2 | 89 |
| Reaction time (h) | 12 | 95 |
Oxalate Salt Formation
The final step involves converting the free base to the oxalate salt for improved stability. The compound is dissolved in hot ethanol and treated with oxalic acid dihydrate (1.05 eq):
$$
\text{3-Cyclopropyl-5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole} + \text{H}2\text{C}2\text{O}4 \cdot 2\text{H}2\text{O} \rightarrow \text{Oxalate salt} + \text{H}_2\text{O}
$$
Crystallization : Slow cooling to 4°C yields needle-shaped crystals. The product is filtered and dried under vacuum (40°C, 24 h).
Purity control :
- HPLC : >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile).
- Melting point : 178–180°C (decomposition).
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:
- Solvent switch : Replacing DCM with ethyl acetate for easier recycling.
- Catalyst recovery : Zinc oxide is filtered and reused for subsequent batches.
Economic analysis :
| Cost Factor | Batch Process | Flow Process |
|---|---|---|
| Raw materials ($/kg) | 12,500 | 11,200 |
| Energy consumption | High | Moderate |
| Labor costs | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
